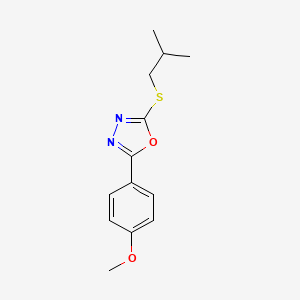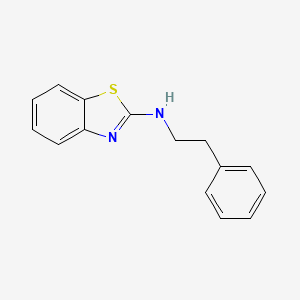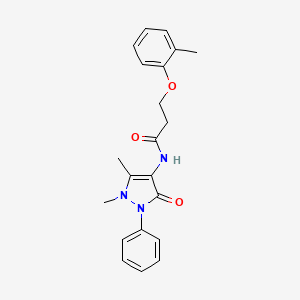
2-(4-Methoxyphenyl)-5-(2-methylpropylthio)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxyphenyl)-5-(2-methylpropylthio)-1,3,4-oxadiazole is a member of methoxybenzenes.
Scientific Research Applications
Computational and Pharmacological Potential
2-(4-Methoxyphenyl)-5-(2-methylpropylthio)-1,3,4-oxadiazole and its derivatives have been studied for their computational and pharmacological potentials. Research by Faheem (2018) focused on the computational evaluation and pharmacological properties, including toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This study highlighted the binding and moderate inhibitory effects in various assays, particularly noting the affinity for COX-2 and 5-LOX, correlated to analgesic and anti-inflammatory effects (Faheem, 2018).
Anticonvulsive Activity
Tsitsa et al. (1989) synthesized new derivatives of 1,3,4-oxadiazoles and evaluated them for anticonvulsant activity. One particular compound, a derivative of 2-(4-methoxyphenyl)-5-(2-methylpropylthio)-1,3,4-oxadiazole, demonstrated significant anticonvulsant potency (Tsitsa et al., 1989).
Corrosion Inhibition
In the field of corrosion science, Bouklah et al. (2006) explored the thermodynamic properties of derivatives of 1,3,4-oxadiazole as corrosion inhibitors. They found that these compounds, including 2-(4-methoxyphenyl)-5-(2-methylpropylthio)-1,3,4-oxadiazole, exhibited excellent performance as corrosion inhibitors for mild steel in sulfuric acid media (Bouklah et al., 2006).
Antibacterial Activity
The antibacterial activity of 1,3,4-oxadiazole derivatives has been a significant area of research. Rai et al. (2009) synthesized novel derivatives and assessed their antibacterial efficacy, demonstrating that certain compounds exhibited significant activity against various bacterial strains (Rai et al., 2009).
Antimicrobial and Anticancer Agents
Ahsan and Shastri (2015) reported on the synthesis of oxadiazole analogues, characterized by their antimicrobial and antiproliferative activities. They evaluated these compounds for in vitro antiproliferative activity against various human cancer cell lines, including leukemia, lung cancer, and breast cancer, demonstrating promising results (Ahsan & Shastri, 2015).
properties
Product Name |
2-(4-Methoxyphenyl)-5-(2-methylpropylthio)-1,3,4-oxadiazole |
|---|---|
Molecular Formula |
C13H16N2O2S |
Molecular Weight |
264.35 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-5-(2-methylpropylsulfanyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C13H16N2O2S/c1-9(2)8-18-13-15-14-12(17-13)10-4-6-11(16-3)7-5-10/h4-7,9H,8H2,1-3H3 |
InChI Key |
FVYHWIBDYLBPNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CSC1=NN=C(O1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(3,5-dimethoxyanilino)-sulfanylidenemethyl]-3-phenylpropanamide](/img/structure/B1227390.png)
![4-Bromo-3-nitrobenzoic acid [2-[anilino(oxo)methyl]phenyl] ester](/img/structure/B1227392.png)
![N-[6-[[cyclohexyl(oxo)methyl]amino]-3-pyridinyl]-2-pyridinecarboxamide](/img/structure/B1227393.png)
![4-[3-(Dimethylamino)propylamino]-7,8-dimethyl-3-quinolinecarboxylic acid ethyl ester](/img/structure/B1227396.png)
![N,N-dimethyl-3-[(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thio]-1-propanamine](/img/structure/B1227399.png)
![2-Hydroxybenzoic acid [2-[[(1-methyl-2-pyrrolyl)-oxomethyl]amino]-2-oxoethyl] ester](/img/structure/B1227401.png)


![6-Amino-3-[(2-chlorophenyl)methyl]-2-propyl-4-quinazolinone](/img/structure/B1227406.png)
![4-(4-Methylphenyl)-2-[[3-(4-morpholinyl)-1-oxopropyl]amino]-3-thiophenecarboxylic acid ethyl ester](/img/structure/B1227408.png)
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-pyridinecarboxamide](/img/structure/B1227409.png)
![4-Amino-2-[[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]thio]-5-pyrimidinecarboxylic acid ethyl ester](/img/structure/B1227410.png)
![2-[[4-(1,3-dioxo-2-isoindolyl)-1-oxobutyl]amino]-N-(2-furanylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1227412.png)
![(5E)-5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B1227413.png)